2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile
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Overview
Description
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-3-[3-(trifluoromethyl)phenyl]propionitrile.
Reduction: Formation of 2-chloro-3-[3-(trifluoromethyl)phenyl]propylamine.
Oxidation: Formation of oxidized derivatives such as 2-chloro-3-[3-(trifluoromethyl)phenyl]quinone.
Scientific Research Applications
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The nitrile group may also participate in interactions with nucleophilic sites on the target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the chloro, trifluoromethyl, and nitrile groups in a single molecule provides a versatile platform for further chemical modifications and exploration of its properties.
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N/c11-9(6-15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGKOJGFKPFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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